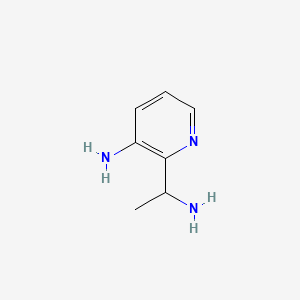

2-(1-Aminoethyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Aminoethyl)pyridin-3-amine: is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with an aminoethyl group at the 2-position and an amine group at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)pyridin-3-amine typically involves the reduction of 2-(cyanomethyl)pyridine. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an ether solvent, such as diethyl ether, at room temperature. The mixture of 2-(cyanomethyl)pyridine and aluminum chloride (AlCl3) is stirred, and the sodium borohydride solution is added dropwise. The reaction mixture is then stirred for several hours, followed by solvent removal and extraction with hot isopropyl ether to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative reducing agents and solvents may be employed to improve safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Further reduction can lead to the formation of more reduced pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-(1-Aminoethyl)pyridin-3-amine is recognized for its role as a pharmacophore in several medicinal compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:

- Anticoagulants : One notable application is in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used for preventing blood clots. The compound acts as a key intermediate in the synthesis of more complex molecules that exhibit anticoagulant properties .

- Anticancer Agents : Research indicates that aminopyridine derivatives, including this compound, show promise in cancer treatment by modulating biological pathways involved in tumor growth and metastasis .

- Antimicrobial Activity : Some studies have reported the synthesis of N-(pyridin-2-yl)amides from this compound, which have demonstrated antimicrobial properties against various pathogens .

Organic Synthesis

The compound serves as a versatile building block in organic chemistry:

- Synthesis of Ureas : It has been utilized in the production of urea derivatives, which are important in agricultural and pharmaceutical applications. This synthesis often involves straightforward reaction protocols that enhance efficiency and yield .

- Formation of Amides : The ability to form amides through reactions with various acylating agents makes this compound valuable for creating a range of organic compounds used in drug development and materials science .

Material Science

In material science, this compound has applications due to its chemical properties:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its amine functionality allows for cross-linking reactions that improve material performance .

Case Study 1: Anticoagulant Development

A study highlighted the synthetic pathway involving this compound leading to dabigatran etexilate. The efficiency of this synthetic route was evaluated based on yield and purity, demonstrating that the compound can be produced safely and effectively for pharmaceutical use .

Case Study 2: Antimicrobial Synthesis

Research conducted on aminopyridine derivatives showed that modifying the structure of this compound resulted in compounds with enhanced antimicrobial activity. These findings were supported by biological assays against various bacterial strains, confirming the potential of these derivatives in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 2-(1-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets. The amino and aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 2-position.

3-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 3-position.

4-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 4-position.

Uniqueness: 2-(1-Aminoethyl)pyridin-3-amine is unique due to the specific positioning of the aminoethyl and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives .

Biologische Aktivität

2-(1-Aminoethyl)pyridin-3-amine, also known as 2-(1-aminoethyl)-3-pyridinamine, is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of allergy treatment and neuropharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H10N2

- Molecular Weight : 122.17 g/mol

- CAS Number : 1270326-64-1

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems:

- Histamine Receptor Interaction : The compound acts as a selective agonist for the H1 histamine receptor subtype, suggesting its potential in modulating allergic responses and conditions like asthma.

- Serotonin Pathways : Research indicates that it may influence serotonin pathways, which could be relevant for mood regulation and the treatment of depression.

Antiallergic Properties

This compound has been investigated for its role in managing allergic reactions. Its selective action on H1 receptors positions it as a candidate for developing antihistamines aimed at alleviating symptoms associated with allergies and asthma.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, making it a subject of interest in the development of new antibacterial agents. Its structural similarity to other antimicrobial compounds suggests a potential for broader applications in combating infections.

Study 1: Histamine Agonist Activity

In a study focusing on the compound's interaction with histamine receptors, it was found that this compound significantly activated H1 receptors in vitro. This activation led to increased intracellular calcium levels, which is a hallmark of receptor-mediated signaling relevant to allergic responses.

Study 2: Antimicrobial Screening

A series of antimicrobial assays demonstrated that this compound exhibited inhibitory effects against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 16 | High |

Study 3: Neuropharmacological Effects

In neuropharmacological studies, the compound showed potential antidepressant-like effects in animal models. It was observed to enhance serotonin levels in the brain, which correlated with improved mood-related behaviors in treated subjects.

Eigenschaften

IUPAC Name |

2-(1-aminoethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBZAPCQLIYXQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.